5-Mercapto-2-pentanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

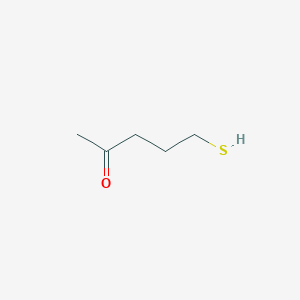

5-Mercapto-2-pentanone is an organic compound with the molecular formula C5H10OS. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors, and this compound is no exception. This compound is used in various fields, including flavor and fragrance industries, due to its distinctive aroma.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Mercapto-2-pentanone can be synthesized through several methods. One common method involves the reaction of an alkyl halide with thiourea, followed by hydrolysis. The general reaction is as follows:

Reaction with Thiourea: An alkyl halide reacts with thiourea to form an isothiouronium salt.

Hydrolysis: The isothiouronium salt is then hydrolyzed to yield the thiol.

Another method involves the reaction of a hydrosulfide anion with an alkyl halide in an S_N2 reaction. The thiol product can undergo a second S_N2 reaction with an additional alkyl halide to produce a sulfide side product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The reaction conditions are optimized to maximize yield and purity. Industrial processes often use continuous flow reactors to ensure consistent production and quality control.

Análisis De Reacciones Químicas

Types of Reactions

5-Mercapto-2-pentanone undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 2,2’-dithiobis(5-pentanone).

Reduction: Thiols can be reduced to form hydrogen sulfide and the corresponding hydrocarbon.

Substitution: Thiols can undergo nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form sulfides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Alkyl halides are commonly used in substitution reactions with thiols.

Major Products Formed

Oxidation: Disulfides (e.g., 2,2’-dithiobis(5-pentanone)).

Reduction: Hydrogen sulfide (H2S) and hydrocarbons.

Substitution: Sulfides (e.g., alkyl sulfides).

Aplicaciones Científicas De Investigación

5-Mercapto-2-pentanone is a chemical compound with the molecular formula C5H10OS and a molecular weight of 118.197 . While specific applications of this compound are not extensively documented in the provided search results, related compounds and research directions offer insights into potential uses.

Note: It's important to note that one search result identifies 4-Mercapto-2-pentanone in cheddar cheese .

Thiamine Degradation and Aroma Generation

- 5-Hydroxy-3-mercapto-2-pentanone: This compound, closely related to this compound, has been identified as a key intermediate in the degradation of thiamine and the generation of aroma compounds . It was characterized using MS and NMR in a thermally treated mixture of thiamine, cysteine, and xylose .

Implication: this compound may play a similar role in food chemistry, contributing to the aroma profiles of various food products .

Mercaptoalkanones in Food

- 4-Mercapto-2-pentanone: This compound, a homologue of this compound, has been detected in cheddar cheese . Other related compounds, such as 4-mercapto-2-heptanone and 4-mercapto-2-nonanol, have been found in cooked red bell peppers .

Implication: This suggests that this compound could be investigated for its presence and contribution to the flavor of cheese and other foods .

Synthesis and Chemical Characterization

- Cys-4MMP (Cysteine-conjugate of 4-Mercapto-2-pentanone): Research has focused on synthesizing Cys-4MMP through the Michael addition of cysteine to mesityl oxide, with isolation achieved via flash chromatography . The resulting compound was characterized using NMR and LC-MS .

Implication: Similar synthetic approaches could be used to create and study this compound and its derivatives, potentially leading to new applications .

Bioactive Compound Research

- Bioactive Compounds from Natural Sources: A study discusses the broader applications of bioactive compounds from natural sources, indicating their potential in medicinal applications .

Implication: While not directly mentioning this compound, this highlights the general interest in identifying and utilizing bioactive compounds for various health-related purposes .

Polyphenol-containing nanoparticles

- Polyphenol-containing nanoparticles: Research has shown that polyphenol-containing nanoparticles have attracted extensive research attention due to their antioxidation property, anticancer activity, and universal adherent affinity .

Implication: This suggests that this compound could potentially be used in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging, therapeutic delivery, and other biomedical applications .

Data Table

Mecanismo De Acción

The mechanism of action of 5-Mercapto-2-pentanone involves its thiol group. Thiols are known to participate in various biochemical reactions, including:

Nucleophilic Attack: The sulfur atom in the thiol group can act as a nucleophile, attacking electrophilic centers in other molecules.

Redox Reactions: Thiols can undergo oxidation and reduction reactions, playing a role in maintaining redox balance in biological systems.

Disulfide Bond Formation: Thiols can form disulfide bonds, which are important in protein structure and function.

Comparación Con Compuestos Similares

5-Mercapto-2-pentanone can be compared with other thiols and sulfur-containing compounds:

Propiedades

Fórmula molecular |

C5H10OS |

|---|---|

Peso molecular |

118.20 g/mol |

Nombre IUPAC |

5-sulfanylpentan-2-one |

InChI |

InChI=1S/C5H10OS/c1-5(6)3-2-4-7/h7H,2-4H2,1H3 |

Clave InChI |

ZNHQFCJLFKKUNA-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CCCS |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.